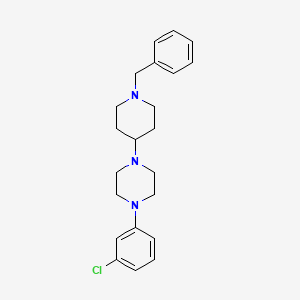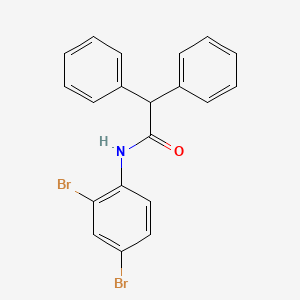
1-(1-benzyl-4-piperidinyl)-4-(3-chlorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-benzyl-4-piperidinyl)-4-(3-chlorophenyl)piperazine, commonly known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a psychoactive drug that acts as a selective serotonin reuptake inhibitor (SSRI) and is commonly used as a tool for studying the role of serotonin in the brain. CPP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the field of neuroscience.
作用機序
CPP acts as a selective serotonin reuptake inhibitor, which means that it blocks the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can have a range of effects on behavior and cognition. Serotonin is known to play a role in the regulation of mood, appetite, and sleep, among other things.
Biochemical and Physiological Effects
CPP has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can have an impact on mood and behavior. CPP has also been found to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. In addition, CPP has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
CPP has several advantages for use in lab experiments. It has a high affinity for the serotonin transporter, which makes it a potent tool for studying the role of serotonin in the brain. CPP is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, there are some limitations to the use of CPP in lab experiments. It has been found to have some off-target effects, which can complicate the interpretation of results. In addition, CPP has a relatively short half-life, which can make it difficult to study long-term effects.
将来の方向性
There are several future directions for research on CPP. One area of interest is the role of serotonin in the regulation of appetite and energy balance. CPP has been shown to have an impact on these processes, and further research could help to elucidate the mechanisms involved. Another area of interest is the use of CPP as a tool for studying the effects of antidepressant drugs. CPP has been used as a model for studying the mechanisms of action of these drugs, and further research could help to identify new targets for drug development. Finally, there is interest in the use of CPP as a tool for studying the role of serotonin in the regulation of stress responses. CPP has been shown to increase the activity of the HPA axis, and further research could help to identify new targets for the treatment of stress-related disorders.
合成法
The synthesis of CPP involves the reaction of 1-(4-chlorophenyl)piperazine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as chloroform or dichloromethane and typically takes several hours to complete. The resulting product is then purified using column chromatography to obtain pure CPP.
科学的研究の応用
CPP has been widely used in scientific research as a tool for studying the role of serotonin in the brain. It has been used to investigate the mechanisms of action of antidepressant drugs and to study the effects of serotonin on behavior and cognition. CPP has also been used to study the effects of serotonin on the regulation of appetite and energy balance.
特性
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-(3-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3/c23-20-7-4-8-22(17-20)26-15-13-25(14-16-26)21-9-11-24(12-10-21)18-19-5-2-1-3-6-19/h1-8,17,21H,9-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQAYTJGUAINAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4890520.png)
![ethyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4890531.png)
![[methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide](/img/structure/B4890533.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4890540.png)
![4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4890544.png)
![4-methoxy-N-{[4-(2-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}benzamide](/img/structure/B4890552.png)

![4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4890559.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890571.png)
![4,10-dicyclopropyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4890579.png)
![4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890583.png)
![2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4890596.png)
![5-(2,4-dichlorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4890603.png)
